N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-triethoxybenzamide
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-triethoxybenzamide is an organic compound characterized by the presence of a benzamide core substituted with chloro, trifluoromethyl, and ethoxy groups
Properties
Molecular Formula |
C20H21ClF3NO4 |
|---|---|
Molecular Weight |
431.8 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-triethoxybenzamide |
InChI |
InChI=1S/C20H21ClF3NO4/c1-4-27-16-9-12(10-17(28-5-2)18(16)29-6-3)19(26)25-15-11-13(20(22,23)24)7-8-14(15)21/h7-11H,4-6H2,1-3H3,(H,25,26) |
InChI Key |
TVPPATZFOJYBRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-triethoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-(trifluoromethyl)aniline and 3,4,5-triethoxybenzoic acid.
Amidation Reaction: The aniline derivative is reacted with the benzoic acid derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the benzamide core.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 2-chloro-5-(trifluoromethyl)aniline and 3,4,5-triethoxybenzoic acid.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-triethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-triethoxybenzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluorobenzamide
- N-(2-chloro-5-(trifluoromethyl)phenyl)-2-thiophenesulfonamide
- N-(2-chloro-5-(trifluoromethyl)phenyl)-acetamide
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-triethoxybenzamide is unique due to the presence of three ethoxy groups on the benzamide core, which can influence its chemical reactivity and biological activity. The combination of chloro and trifluoromethyl substituents further enhances its stability and lipophilicity, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
